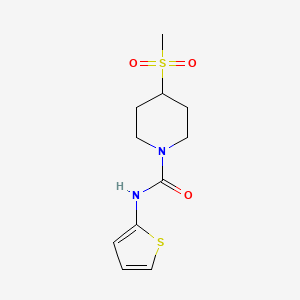

4-methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

4-Methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide is a piperidine-derived compound featuring a methanesulfonyl group at the 4-position of the piperidine ring and a carboxamide moiety linked to a thiophen-2-yl substituent. The methanesulfonyl group enhances metabolic stability by reducing oxidative degradation, while the thiophene ring contributes to aromatic interactions in biological systems. This structural combination makes it a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfonyl and heterocyclic motifs .

Properties

IUPAC Name |

4-methylsulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S2/c1-18(15,16)9-4-6-13(7-5-9)11(14)12-10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDRIDWVOODUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a piperidine derivative.

Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide is primarily explored for its potential therapeutic effects against various diseases:

- CNS Disorders : The compound has shown promise in treating central nervous system disorders, including Alzheimer's disease and cognitive impairments. Its ability to inhibit specific enzymes involved in neurodegeneration is under investigation .

- Metabolic Disorders : Research indicates that compounds with similar structures can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is linked to metabolic syndrome, type 2 diabetes, and obesity.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. The incorporation of the methanesulfonyl group enhances the compound's efficacy against various bacterial strains. For instance:

- In Vitro Studies : Tests revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease:

- AChE Inhibition : Compounds similar to this compound have been studied for their ability to inhibit AChE, which is crucial in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain.

Case Studies

Several research studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences

Notes:

Metabolic Stability and ADME Properties

Table 2: Microsomal Stability Data (Human Liver Microsomes)

| Compound | Half-life (t₁/₂) | Clint (µL/min/mg) | Major Metabolic Pathways |

|---|---|---|---|

| Compound 17 | >60 min | <10 | Glucuronidation of naphthyl group |

| Compound 11 | 25 min | 35 | N-Dealkylation, oxidation of pyridine |

| Target Compound (Predicted) | ~40 min* | ~20* | Sulfonyl group retention, thiophene oxidation |

Notes:

- The methanesulfonyl group in the target compound likely resists oxidative metabolism better than the methoxy group in ’s thiazole derivative, extending half-life .

Biological Activity

4-Methanesulfonyl-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 288.38 g/mol. Its structure features a piperidine ring substituted with a methanesulfonyl group and a thiophene moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in various cellular processes. For instance, it has been shown to interact with pathways involved in inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example, it showed better cytotoxicity compared to standard chemotherapeutic agents in models of hypopharyngeal tumors, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that it possesses inhibitory effects against several bacterial strains, suggesting its potential use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It appears to inhibit key inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation .

Research Findings and Case Studies

A variety of studies have contributed to our understanding of the biological activities associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.